[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 959573-30-9
VCID: VC5944772
InChI: InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid

CAS No.: 959573-30-9

Cat. No.: VC5944772

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid - 959573-30-9

Specification

CAS No. 959573-30-9
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name 2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid
Standard InChI InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
Standard InChI Key JVTYKOFIZWQPAR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid, with a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Its SMILES notation (CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O) and InChIKey (JVTYKOFIZWQPAR-UHFFFAOYSA-N) confirm the presence of a pyrazole ring substituted at the 1-position with an acetic acid group and at the 3-position with a 4-methylphenyl moiety .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Number959573-30-9
MDL NumberMFCD00665965
Synonyms2-(3-(p-Tolyl)-1H-pyrazol-1-yl)acetic acid; 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]acetic acid
Storage ConditionsAmbient temperature

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized through a two-step protocol involving:

  • Microwave-assisted cyclization: A mixture of 4-methylphenylhydrazine and a β-keto ester undergoes microwave irradiation (150W, 30-second intervals) to form a pyrazolone intermediate .

  • N-alkylation: Reaction of the intermediate with 2-chloroacetic acid in dimethylformamide (DMF) and potassium carbonate yields the target compound with a 78% yield .

Table 2: Synthesis Parameters

StepReagents/ConditionsYieldCharacterization Methods
1Hydrazine hydrate, DMF, 150W MW87%TLC, melting point
22-Chloroacetic acid, K₂CO₃, DMF78%¹H NMR, IR spectroscopy

The ¹H NMR spectrum (300 MHz) reveals distinct signals:

  • δ 3.78 ppm: Singlet for the methylene group (–CH₂–) of the acetic acid side chain.

  • δ 6.82–7.98 ppm: Multiplet for aromatic protons of the 4-methylphenyl group .
    IR spectroscopy confirms functional groups via peaks at 3380 cm⁻¹ (N–H stretch) and 1696 cm⁻¹ (C=O stretch) .

Biological Activity and Derivatives

Structure-Activity Relationships

The acetic acid side chain enhances solubility and bioavailability, while the 4-methylphenyl group contributes to hydrophobic interactions with microbial enzymes . Derivatives modified with trichloromethyl groups or oxadiazole rings show improved potency, underscoring the compound’s adaptability in drug design .

Applications in Pharmaceutical Research

Precursor for Bioactive Molecules

The compound serves as a scaffold for synthesizing:

  • Mannich bases: Used to study antimicrobial and anti-inflammatory agents.

  • Acetamide derivatives: Investigated for protease inhibition and anticancer activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator